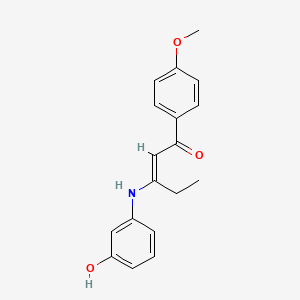
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one is an organic compound that belongs to the class of enones Enones are characterized by the presence of a conjugated system of a carbon-carbon double bond and a carbon-oxygen double bond
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one typically involves the condensation of 3-hydroxyaniline with 4-methoxybenzaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the base deprotonates the 3-hydroxyaniline, allowing it to attack the carbonyl carbon of the 4-methoxybenzaldehyde. The resulting intermediate undergoes dehydration to form the final enone product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
科学的研究の応用
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of materials with specific optical or electronic properties.
作用機序
The mechanism of action of (E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific biological pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Similar Compounds
(E)-3-(3-hydroxyanilino)-1-phenyl-2-penten-1-one: Similar structure but lacks the methoxy group.
(E)-3-(3-methoxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one: Similar structure but has an additional methoxy group on the aniline ring.
Uniqueness
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)-2-penten-1-one is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C18H19NO3 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
(E)-3-(3-hydroxyanilino)-1-(4-methoxyphenyl)pent-2-en-1-one |
InChI |
InChI=1S/C18H19NO3/c1-3-14(19-15-5-4-6-16(20)11-15)12-18(21)13-7-9-17(22-2)10-8-13/h4-12,19-20H,3H2,1-2H3/b14-12+ |
InChIキー |
SEXIWTJTWINHHS-WYMLVPIESA-N |
異性体SMILES |
CC/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC(=CC=C2)O |
正規SMILES |
CCC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC(=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[6-(acetylamino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B15010268.png)
![N-(2,3-dimethylphenyl)-N'-(2-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B15010274.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-3-nitro-4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B15010282.png)
![4,4-Dimethyl-6-[(2-methylprop-2-en-1-yl)sulfanyl]-2-oxo-1,2,3,4-tetrahydropyridine-3,5-dicarbonitrile](/img/structure/B15010292.png)
![2-chloro-N-[2-({2-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]ethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15010294.png)

![N-(4-methylphenyl)-2-[3-(phenylsulfanyl)-1H-indol-2-yl]acetamide](/img/structure/B15010303.png)

![2-(4-hydroxy-3-methoxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B15010323.png)
![6-Amino-4-(anthracen-9-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15010327.png)
![(4-chlorophenyl)[5-(4-fluorophenyl)-5-hydroxy-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B15010337.png)

![1-[(2-chloro-5-nitrophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B15010371.png)
![2-[(2E)-2-(4-butoxybenzylidene)hydrazinyl]-N-butyl-2-oxoacetamide](/img/structure/B15010373.png)
